

5-Bromo-2,3-dichlorothiophene CAS number and molecular weight

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Compound of Interest

Compound Name: 5-Bromo-2,3-dichlorothiophene

Cat. No.: B105181

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An In-depth Technical Guide to 5-Bromo-2,3-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2,3-dichlorothiophene**, a halogenated heterocyclic compound. Thiophene and its derivatives are significant structural motifs in medicinal chemistry and materials science, valued for their versatile chemical reactivity and biological activity. This document consolidates available data on **5-Bromo-2,3-dichlorothiophene**, including its chemical identity and molecular weight. Due to the limited availability of extensive experimental data for this specific compound, this guide also presents representative experimental protocols and workflows commonly applied to analogous halo-thiophenes, offering a foundational framework for its potential application in research and development.

Core Compound Data

The fundamental chemical and physical properties of **5-Bromo-2,3-dichlorothiophene** are summarized below. This information is crucial for accurate experimental design, stoichiometric calculations, and analytical characterization.

Property	Value	Reference
CAS Number	83663-36-9	[1][2]
Molecular Formula	C ₄ HBrCl ₂ S	[1][2]
Molecular Weight	231.93 g/mol	[1][2]
Purity	≥97% (as commercially available)	[2]
Storage	Sealed in a dry environment at room temperature.	[2]

Note: Detailed physical properties such as density, melting point, and boiling point for **5-Bromo-2,3-dichlorothiophene** are not readily available in published literature. Researchers should exercise caution and determine these properties experimentally if required.

Context in Drug Discovery and Chemical Synthesis

Halogenated thiophenes are pivotal intermediates in the synthesis of complex organic molecules. The distinct reactivity of the carbon-halogen bonds allows for selective functionalization through various cross-coupling reactions. Thiophene derivatives are integral to numerous pharmaceuticals, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The strategic placement of bromo and chloro substituents on the thiophene ring of **5-Bromo-2,3-dichlorothiophene** offers multiple reaction sites for building molecular complexity, making it a potentially valuable building block for novel therapeutic agents and functional materials.

Representative Experimental Protocol: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The following is a generalized protocol for the Suzuki coupling of an aryl boronic acid with a bromo-chlorothiophene derivative, which can be adapted for **5-Bromo-2,3-dichlorothiophene**. This reaction is typically selective for the more reactive carbon-bromine bond over the carbon-chlorine bond.

Objective: To synthesize a 5-aryl-2,3-dichlorothiophene derivative.

Materials:

- **5-Bromo-2,3-dichlorothiophene**
- Aryl boronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_3PO_4 or Na_2CO_3)
- Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
- Inert gas (Nitrogen or Argon)

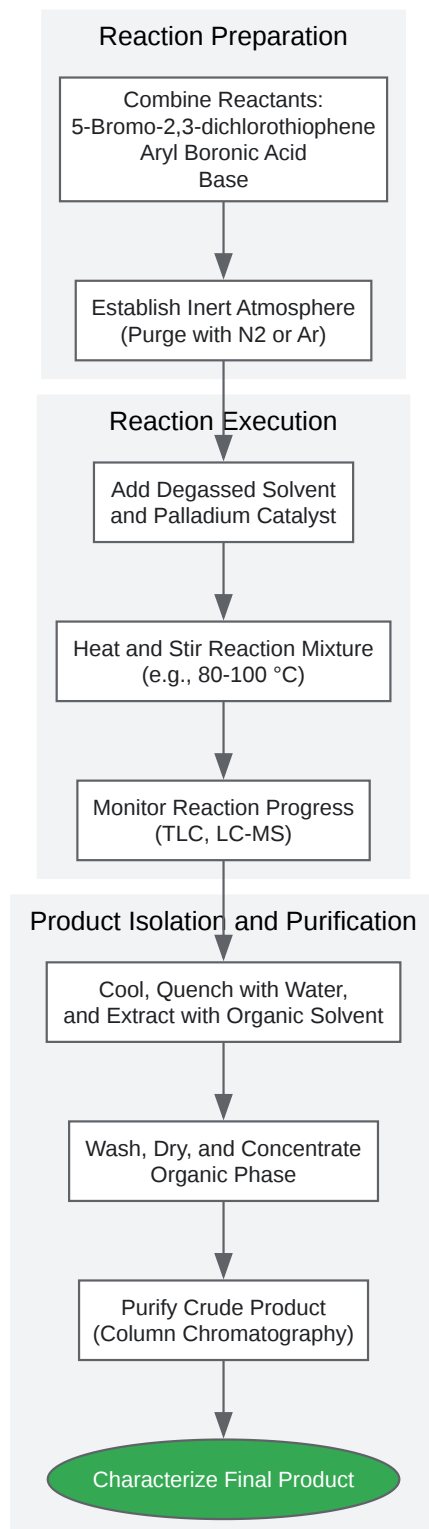
Procedure:

- **Reaction Setup:** In a round-bottom flask, combine **5-Bromo-2,3-dichlorothiophene** (1 equivalent), the aryl boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove oxygen.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the degassed solvent system, followed by the palladium catalyst (typically 1-5 mol%).
- **Reaction:** Heat the reaction mixture with stirring to a temperature of 80-100 °C.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical Suzuki cross-coupling reaction as described in the protocol above.

General Workflow for Suzuki Cross-Coupling

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A generalized workflow for the Suzuki cross-coupling reaction.

Safety and Handling

As with any halogenated organic compound, **5-Bromo-2,3-dichlorothiophene** should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data for this compound is not available, related halo-thiophenes can be irritants and harmful if inhaled, ingested, or absorbed through the skin. All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

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References

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